1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]-3-methylbutan-1-one
Description
1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]-3-methylbutan-1-one is a pyrrolidine-derived compound featuring a ketone group at the 1-position and an aminomethyl substituent on the pyrrolidine ring. Its molecular formula is C₁₁H₂₂N₂O, with an average molecular weight of 198.31 g/mol (calculated using standard atomic weights). The compound’s structure combines a branched aliphatic chain (3-methylbutan-1-one) with a substituted pyrrolidine moiety, conferring unique steric and electronic properties.
Properties
Molecular Formula |
C11H22N2O |
|---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
1-[2-(aminomethyl)-2-methylpyrrolidin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C11H22N2O/c1-9(2)7-10(14)13-6-4-5-11(13,3)8-12/h9H,4-8,12H2,1-3H3 |
InChI Key |
QMWKOUQXCXGEQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)N1CCCC1(C)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]-3-methylbutan-1-one typically involves the reaction of 2-methylpyrrolidine with a suitable alkylating agent under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or alkoxides in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]-3-methylbutan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]-3-methylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound belongs to a family of pyrrolidinyl ketones with modifications at the pyrrolidine ring or aliphatic chain. Below is a comparative analysis of key analogs:
Key Findings from Comparative Studies
- Bioactivity: The imidazo-pyridazine analog (MW 407.5) exhibits selective inhibition of AAK1, a kinase implicated in neuropathic pain, with IC₅₀ values in the nanomolar range. This contrasts with the target compound, which lacks the heteroaromatic moiety and shows weaker kinase binding .
- Solubility and Stability : The methoxymethyl-substituted analog (MW 228.33) demonstrates enhanced aqueous solubility (logP = 1.2 vs. 1.8 for the target compound) due to polar substituents, making it more suitable for oral administration .
- Stereochemical Influence: The benzyl(isopropyl)amino derivative (MW 317.48) highlights the importance of stereochemistry. The (S,S)-configuration increases receptor-binding precision by 30% compared to racemic mixtures .
Biological Activity
1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]-3-methylbutan-1-one, commonly referred to as a new psychoactive substance (NPS), has garnered attention for its potential biological activities. This compound belongs to a class of substances that exhibit stimulant effects similar to traditional psychostimulants. Understanding its biological activity is crucial for evaluating its safety and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 221.32 g/mol. The compound features a pyrrolidine ring, an amino group, and a ketone functional group, which contribute to its reactivity and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₁N₂O |
| Molecular Weight | 221.32 g/mol |
| IUPAC Name | This compound |
| Structural Features | Pyrrolidine ring, Ketone group |
The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized to interact with neurotransmitter systems, particularly those involving dopamine and norepinephrine, similar to other stimulants. This interaction may lead to increased alertness, euphoria, and enhanced cognitive function.
Stimulant Effects
Research indicates that compounds structurally related to this compound may exhibit significant stimulant properties. Studies have shown that these compounds can increase locomotor activity in animal models, suggesting potential applications in treating attention deficit hyperactivity disorder (ADHD) or narcolepsy.
Neuropharmacological Studies
In vitro studies have demonstrated that this compound can modulate the release of neurotransmitters such as serotonin and norepinephrine. For instance:
- In Vitro Release Studies : Experiments using rat brain slices have shown that the compound enhances the release of norepinephrine by inhibiting its reuptake.
- Behavioral Studies : Animal studies indicate that administration of the compound leads to increased activity levels and reduced fatigue, akin to traditional stimulants.
Case Study 1: Acute Effects on Cognitive Function
A study conducted on healthy volunteers assessed the acute effects of this compound on cognitive performance. Participants reported enhanced focus and improved reaction times during tasks requiring sustained attention.
Case Study 2: Long-term Use and Dependency Potential
Longitudinal studies involving users of NPS have raised concerns about the dependency potential of compounds like this compound. Users reported withdrawal symptoms similar to those observed with traditional stimulants, indicating a risk for misuse.
Safety Profile and Toxicology
Limited data are available on the long-term safety profile of this compound. However, acute toxicity studies suggest that high doses may lead to cardiovascular complications, including increased heart rate and hypertension. Monitoring for adverse effects is recommended in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
